REACTION_CXSMILES
|
C(O[C:4](=O)[C:5](=[CH:11][NH:12][C:13]1[N:14]([CH2:18][CH3:19])[N:15]=[CH:16][CH:17]=1)[C:6]([O:8][CH2:9][CH3:10])=[O:7])C.O=P(Cl)(Cl)[Cl:23]>>[CH2:9]([O:8][C:6]([C:5]1[C:4]([Cl:23])=[C:17]2[CH:16]=[N:15][N:14]([CH2:18][CH3:19])[C:13]2=[N:12][CH:11]=1)=[O:7])[CH3:10]
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Name
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2-[(2-ethyl-2H-pyrazol-3-ylamino)-methylene]-malonic acid diethyl ester
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Quantity
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11.75 g
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Type
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reactant
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Smiles
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C(C)OC(C(C(=O)OCC)=CNC=1N(N=CC1)CC)=O
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Name
|
|
Quantity
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70 mL
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Type
|
reactant
|
Smiles
|
O=P(Cl)(Cl)Cl
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Control Type
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UNSPECIFIED
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Setpoint
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135 °C
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Conditions are dynamic
|
1
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Details
|
See reaction.notes.procedure_details.
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Type
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DISTILLATION
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Details
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The excess of POCl3 were distilled off
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Type
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TEMPERATURE
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Details
|
the reaction mixture cooled to 0° C., before careful addition of water (100 mL)
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Type
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EXTRACTION
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Details
|
The product was extracted with CH2Cl2 several times
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Type
|
DRY_WITH_MATERIAL
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Details
|
the combined orgnic phase were dried over Na2SO4
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Type
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CONCENTRATION
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Details
|
concentrated under vacuo
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Name
|
|
Type
|
product
|
Smiles
|
C(C)OC(=O)C=1C(=C2C(=NC1)N(N=C2)CC)Cl
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 7.22 g | |
YIELD: PERCENTYIELD | 69% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |